
(2-Chlorophenyl)diphenylmethanol
Overview
Description
. This compound is primarily used in scientific research and has shown potential in various applications, particularly in the study of calcium channels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MDK-4025 typically involves the reaction of 2-chlorobenzophenone with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solution. The reaction proceeds as follows:
Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous ether.
Reaction with 2-Chlorobenzophenone: The prepared Grignard reagent is then added to a solution of 2-chlorobenzophenone in anhydrous ether. The reaction mixture is stirred at room temperature, leading to the formation of MDK-4025.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol, to obtain pure MDK-4025.
Industrial Production Methods
Industrial production of MDK-4025 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Chlorination Reaction
One of the primary reactions involving (2-chlorophenyl)diphenylmethanol is its chlorination to form (2-chlorophenyl)diphenylchloromethane. This reaction typically employs thionyl chloride as the chlorinating agent in a solvent such as toluene. The general reaction can be summarized as follows:
The reaction conditions usually involve heating the mixture to 60-65 °C for several hours, followed by distillation to purify the product .
Other Reactions
In addition to chlorination and condensation reactions, this compound can undergo various other chemical transformations:
-
Oxidation : It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction : The compound can also be reduced to yield alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to various substituted products .
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, which are summarized below:
Reaction Type | Reagents | Conditions |
---|---|---|
Chlorination | Thionyl chloride | Toluene, 60-65 °C |
Synthesis of Clotrimazole | Imidazole, Triethylamine | One-pot reaction under basic conditions |
Oxidation | Potassium permanganate | Acidic or basic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Nucleophilic Substitution | Sodium hydroxide | Aqueous or alcoholic medium |
Mechanistic Insights
The chlorination mechanism involves the formation of a chloronium ion intermediate, which facilitates the electrophilic substitution at the aromatic ring of this compound. For the condensation step in clotrimazole synthesis, a nucleophilic attack by imidazole on the electrophilic carbon of the chlorinated product leads to the formation of clotrimazole .
Medicinal Chemistry
The most notable application of this compound is its role in synthesizing clotrimazole, which has significant antifungal properties used in treating various fungal infections.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (2-chlorophenyl)diphenylmethanol is in the synthesis of pharmaceutical compounds. A notable example is its role as a precursor in the preparation of clotrimazole, an antifungal medication. The synthesis involves chlorinating this compound to produce (2-chlorophenyl)diphenylchloromethane, which is then condensed with imidazole to yield clotrimazole. This method is advantageous due to the stability and availability of the starting materials and the mild reaction conditions required for the synthesis .
Table 1: Synthesis Steps for Clotrimazole from this compound
Step | Reaction Description | Conditions |
---|---|---|
1 | Chlorination of this compound | Toluene, thionyl chloride, 60-65°C |
2 | Condensation with imidazole to form clotrimazole | One-pot reaction under basic conditions |
Calcium Channel Blocking Activity
This compound has been identified as a weak calcium channel blocker. This property makes it a subject of interest in pharmacological studies aimed at understanding calcium signaling pathways and their implications in various diseases, including cardiovascular conditions . Its activity as a calcium channel blocker can be explored further in drug development targeting related therapeutic areas.
Research Applications
In addition to its medicinal uses, this compound serves as a valuable reagent in synthetic organic chemistry. Its ability to undergo various chemical transformations allows researchers to utilize it in the synthesis of complex organic molecules. It is often used in studies aimed at developing new synthetic methodologies or exploring reaction mechanisms.
Material Science
The compound's unique structural properties also make it relevant in material science research. Its derivatives can be utilized in creating advanced materials with specific optical or electronic properties. These applications are still under investigation but hold promise for future developments in nanotechnology and materials engineering.
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in drug synthesis and its biological activities:
- A study demonstrated that modifications of this compound derivatives could lead to enhanced antifungal activity compared to clotrimazole alone, indicating potential for new drug discovery .
- Research focusing on its role as a calcium channel blocker has opened avenues for developing treatments for hypertension and related cardiovascular diseases .
Mechanism of Action
MDK-4025 exerts its effects by inhibiting high voltage-activated calcium currents in pyramidal neurons. The compound binds to the calcium channels, blocking the influx of calcium ions into the neurons. This inhibition affects neuronal excitability and neurotransmitter release, which can modulate various physiological processes and potentially provide therapeutic benefits in neurological disorders .
Comparison with Similar Compounds
MDK-4025 can be compared with other calcium channel inhibitors, such as:
Verapamil: A well-known calcium channel blocker used in the treatment of hypertension and cardiac arrhythmias.
Amlodipine: Another calcium channel blocker used to manage hypertension and angina.
Nifedipine: Used to treat hypertension and angina, similar to amlodipine.
Uniqueness of MDK-4025
Unlike the aforementioned compounds, MDK-4025 is primarily used in research settings rather than clinical applications. Its unique structure and specific inhibitory effects on high voltage-activated calcium currents make it a valuable tool for studying neuronal function and calcium channel physiology.
Similar Compounds
- Verapamil
- Amlodipine
- Nifedipine
- Diltiazem
- Nimodipine
These compounds share similar mechanisms of action but differ in their specific applications and effects on various calcium channel subtypes.
Biological Activity
(2-Chlorophenyl)diphenylmethanol, also known as o-Chlorotriphenylmethanol, is a compound with significant biological activity. This article delves into its various biological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : CHClO
- CAS Number : 298659
- Molecular Weight : 304.78 g/mol
The compound features a chlorinated phenyl group attached to a diphenylmethanol structure, which influences its biological interactions.
This compound exhibits several biological activities:
- Calcium Channel Blocker : It acts as a weak blocker of calcium channels, which can influence various cellular processes including muscle contraction and neurotransmitter release .
- Antimicrobial Activity : The compound has demonstrated potential against various pathogens, including bacteria and viruses. It is noted for its effectiveness against strains like HIV and influenza .
- Cell Cycle Regulation : Research indicates involvement in apoptosis and autophagy pathways, suggesting a role in regulating cell proliferation and death .
Biological Activity Overview
Activity Type | Description |
---|---|
Antimicrobial | Active against bacteria, fungi, and viruses (e.g., HIV, influenza) |
Calcium Channel | Weakly inhibits calcium ion channels |
Cell Cycle | Involved in apoptosis and autophagy mechanisms |
Neuronal Signaling | Modulates neurotransmitter receptors (e.g., GABA receptors) |
Inflammation | Impacts pathways associated with immunological responses (e.g., NF-κB) |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated this compound's effectiveness against various bacterial strains. The results indicated significant zones of inhibition in agar diffusion tests, suggesting strong antimicrobial properties .
- Apoptosis Induction : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways, indicating potential therapeutic applications in oncology .
- Environmental Impact : A study on the dissipation of clotrimazole in agricultural soil identified this compound as a transformation product. The research highlighted its persistence in soil and potential ecological implications due to its biological activity .
Safety and Toxicity
While this compound exhibits promising biological activities, it also poses certain risks:
- Toxicity Classification :
These classifications emphasize the need for careful handling and further investigation into its safety profile.
Q & A
Q. Basic: What are the recommended methods for synthesizing (2-Chlorophenyl)diphenylmethanol in a laboratory setting?
The Grignard reaction is a primary method for synthesizing secondary alcohols like this compound. A typical protocol involves reacting 2-chlorophenylmagnesium bromide with benzophenone in anhydrous ether, followed by acid hydrolysis. Key steps include:
- Ensuring strict anhydrous conditions to prevent side reactions.
- Using ice baths to control exothermic reactions during reagent addition.
- Purifying the crude product via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted starting materials and byproducts.
Yields may vary (e.g., ~56% in analogous syntheses), emphasizing the need for optimized stoichiometry and solvent purity .
Q. Basic: How can researchers ensure the purity of this compound during synthesis?
Purity is assessed using:
- Thin-Layer Chromatography (TLC): Compare Rf values of crude and recrystallized products against standards (e.g., benzophenone) using silica gel plates and ethyl acetate/ammonia-based eluents .
- Melting Point Analysis: A narrow melting range (e.g., 66.5–67.5°C vs. theoretical 69°C) indicates impurities, necessitating further recrystallization .
- HPLC: Quantify impurities like diphenylmethanone with reverse-phase columns and UV detection (linear range: 0.02–53 μg/mL, recovery ~99–100%) .
Q. Advanced: What analytical techniques are suitable for characterizing this compound?
Q. Basic: How should this compound be stored to maintain stability?
- Storage Conditions: Keep in airtight, light-resistant containers at 2–8°C to prevent photodegradation and oxidation .
- Incompatible Materials: Avoid strong oxidizers (e.g., peroxides) to minimize decomposition into CO, CO₂, and HCl .
Q. Advanced: What are the known decomposition products of this compound under standard laboratory conditions?
Thermal or oxidative degradation produces:
- Gaseous Byproducts: CO, CO₂, and HCl (identified via gas chromatography-mass spectrometry) .
- Polycyclic Aromatic Hydrocarbons (PAHs): Observed in high-temperature incineration (>800°C) .
Mitigation involves using inert atmospheres (N₂/Ar) during reactions and adhering to recommended disposal protocols (e.g., chemical incineration with scrubbers) .
Q. Basic: What safety precautions are necessary when handling this compound?
- PPE Requirements: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (reported irritant properties) .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid: Immediate flushing with water for eye/skin exposure; activated charcoal for accidental ingestion .
Q. Advanced: How can researchers address low yield issues in the Grignard synthesis of this compound?
- Solvent Optimization: Replace diethyl ether with THF to enhance reactivity of less nucleophilic aryl halides.
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) instead of recrystallization for higher recovery.
- Side Reaction Mitigation: Add molecular sieves to absorb moisture and prevent premature quenching of the Grignard reagent .
Q. Basic: What regulatory considerations apply to the use of this compound in academic research?
- Compliance: Adhere to REACH regulations and EINECS/TCSI listings for laboratory use .
- Documentation: Maintain SDS records per GHS standards, including hazard classifications (acute toxicity, aquatic hazard) .
Q. Advanced: What are the ecological implications of disposing this compound?
- Aquatic Toxicity: Chronic exposure harms aquatic organisms (LC50 < 1 mg/L for fish), requiring neutralization before disposal .
- Biodegradation: Low microbial degradation rates; incineration with scrubbing is preferred to prevent bioaccumulation .
Q. Advanced: How can TLC be optimized to detect impurities in this compound samples?
- Eluent Composition: Use ethyl acetate:ammonia (28%) (50:1 v/v) for better resolution of polar impurities (e.g., residual benzophenone) .
- Detection: UV254 nm for spotting; iodine vapor for non-UV-active byproducts.
- Validation: Compare against certified reference standards (e.g., USP Clotrimazole Related Compound A) .
Properties
IUPAC Name |
(2-chlorophenyl)-diphenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVAHLGKTSPDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305489 | |
Record name | (2-Chlorophenyl)diphenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66774-02-5 | |
Record name | (2-Chlorophenyl)diphenylmethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066774025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 66774-02-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Chlorophenyl)diphenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-Chlorophenylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2-CHLOROPHENYL)DIPHENYLMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77N69DJ59Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.